Bienvenue dans la boutique en ligne BenchChem!

(r)-a-(Fmoc-amino)cyclobutaneacetic acid

Peptide Stereochemistry Chiral Building Blocks Conformational Analysis

This (R)-α-(Fmoc-amino)cyclobutaneacetic acid (CAS 923012-41-3) is a high-purity (≥98%) Fmoc-protected D-cyclobutylglycine building block for SPPS. Its rigid cyclobutane ring imposes unique conformational constraints (φ/ψ space) unattainable with linear or larger cyclic analogs, enhancing peptide metabolic stability and bioactive conformation locking. The (R)-stereochemistry is essential for correct 3D structure; substitution with the (S)-enantiomer (CAS 1391630-31-1) yields diastereomeric, biologically divergent peptides. Ideal for stapled peptides, foldamers, and membrane-active therapeutics. Seamless integration into standard Fmoc-SPPS protocols.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 923012-41-3
Cat. No. B8098438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-a-(Fmoc-amino)cyclobutaneacetic acid
CAS923012-41-3
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyTXLUWFPQLXODBP-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-α-(Fmoc-amino)cyclobutaneacetic acid (CAS 923012-41-3): Chiral Cyclobutane Building Block for Peptide and Foldamer Synthesis


(R)-α-(Fmoc-amino)cyclobutaneacetic acid, systematically named (2R)-2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, is a non-proteinogenic, Fmoc-protected D-cyclobutylglycine derivative [1]. As a specialized amino acid building block, it features a conformationally constrained cyclobutane ring directly attached to the α-carbon of the glycine backbone [2]. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an orthogonal, base-labile protecting group, making the compound fully compatible with standard solid-phase peptide synthesis (SPPS) protocols using piperidine-mediated deprotection [3]. Its primary utility lies in introducing defined stereochemical and conformational constraints into peptide sequences, a strategy employed to modulate secondary structure, enhance proteolytic stability, and fine-tune biological activity in peptidomimetic research [4].

Why (R)-α-(Fmoc-amino)cyclobutaneacetic acid Cannot Be Readily Substituted by Linear or Alternative Cyclic Analogs


Generic substitution with alternative Fmoc-protected amino acids—including its (S)-enantiomer, linear alkyl glycines, or different ring-sized cyclic glycines—fundamentally alters the resulting peptide's conformational landscape and physicochemical profile [1]. The cyclobutane ring in (R)-α-(Fmoc-amino)cyclobutaneacetic acid imposes a unique dihedral angle constraint (φ/ψ space) that is not reproduced by linear residues like Fmoc-L-norvaline, nor by the larger cyclohexane ring in Fmoc-L-cyclohexylglycine [2]. Furthermore, replacing the (R)-enantiomer with the (S)-enantiomer (CAS 1391630-31-1) inverts the chirality at the α-carbon, leading to a diastereomeric peptide with entirely different three-dimensional structure and, consequently, divergent biological activity [3]. Even subtle differences in ring puckering and C-C bond lengths between four-membered cyclobutane and five- or six-membered rings translate into measurable changes in peptide secondary structure propensity, as demonstrated in comparative foldamer studies [4]. These stereoelectronic and conformational differences are not interchangeable; they directly dictate a peptide's ability to adopt specific bioactive conformations, resist enzymatic degradation, or partition into hydrophobic environments [5].

Quantitative Evidence for Differentiated Performance of (R)-α-(Fmoc-amino)cyclobutaneacetic acid (CAS 923012-41-3)


Defined (R)-Stereochemistry Enables Distinct Conformational Propensities Compared to (S)-Enantiomer

The target compound possesses a defined (R)-configuration at the α-carbon, as confirmed by its IUPAC name and InChI stereochemical descriptor [1]. In contrast, the (S)-enantiomer (CAS 1391630-31-1) is a distinct chemical entity with a mirror-image configuration [2]. In peptide foldamer systems, the specific chirality of cyclobutane-containing building blocks dictates the handedness and stability of resulting secondary structures. For example, studies on related (1R,2S)- and (1S,2R)-2-aminocyclobutane-1-carboxylic acid oligomers demonstrate that enantiomeric building blocks produce mirror-image helical folds with identical stability but opposite optical activity [3]. Therefore, substituting (R)-α-(Fmoc-amino)cyclobutaneacetic acid with its (S)-enantiomer will result in a diastereomeric peptide with a completely inverted conformational preference, rendering it unsuitable for structure-activity relationship (SAR) studies where stereochemistry is critical.

Peptide Stereochemistry Chiral Building Blocks Conformational Analysis

Cyclobutane Ring Confers Higher Conformational Rigidity than Linear Alkyl Side Chains, Impacting Peptide Folding

The cyclobutane side chain in (R)-α-(Fmoc-amino)cyclobutaneacetic acid imposes a significant conformational restriction compared to linear alkyl side chains like those in Fmoc-L-norvaline (2-aminopentanoic acid). This constraint is a key differentiator. In studies on cyclobutane-derived amino acids, the ring structure restricts the χ1 dihedral angle, limiting the conformational space accessible to the peptide backbone [1]. This contrasts sharply with linear amino acids, which exhibit high conformational flexibility [2]. The increased rigidity of cyclobutane-containing peptides has been directly correlated with enhanced stabilization of secondary structures, such as β-sheet-like and helical folds in hybrid foldamers [3].

Peptidomimetics Conformational Restriction Foldamer Design

Cyclobutane Glycine Exhibits a Calculated LogP (XLogP3) of 4.0, Indicating Distinct Hydrophobicity Profile

The calculated partition coefficient (XLogP3) for (R)-α-(Fmoc-amino)cyclobutaneacetic acid is 4.0 [1]. This value is significantly higher than that of the linear, aliphatic Fmoc-L-norvaline (XLogP3 ≈ 2.8) and lower than the more hydrophobic Fmoc-L-cyclohexylglycine (XLogP3 ≈ 4.5) [2]. The LogP value directly correlates with hydrophobicity and is a critical parameter for predicting peptide solubility, membrane permeability, and non-specific binding. In related systems, such as cyclobutane-containing peptide nucleic acids (acbcPNA), the extreme hydrophobicity of the cyclobutane spacer (logP decrease of an order of magnitude upon adding two hydroxy groups) necessitated structural modification to improve aqueous solubility and reduce non-specific interactions [3].

Physicochemical Properties Hydrophobicity SPPS Solubility

Standard Fmoc Protection Ensures ≥98% Purity and Full Compatibility with Established SPPS Protocols

(R)-α-(Fmoc-amino)cyclobutaneacetic acid is commercially available with a purity specification of ≥98%, as confirmed by multiple vendor sources . This high purity is critical for minimizing side reactions and ensuring high-fidelity peptide synthesis, particularly in automated SPPS workflows. The Fmoc protecting group is the industry standard for orthogonal protection, enabling mild base deprotection (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protecting groups [1]. In contrast, alternative building blocks like the (S)-enantiomer or the unprotected free amino acid (α-cyclobutylglycine, CAS 28024-69-3) require additional synthetic steps or different protection schemes, adding complexity and cost [2].

Solid-Phase Peptide Synthesis Fmoc Chemistry Building Block Quality

Optimal Application Scenarios for (R)-α-(Fmoc-amino)cyclobutaneacetic acid (CAS 923012-41-3)


Synthesis of Conformationally Constrained Peptide Therapeutics and Peptidomimetics

This building block is ideal for introducing a specific, rigid (R)-configured cyclobutane constraint into peptide sequences designed for therapeutic targeting. The constrained structure enhances metabolic stability and can lock the peptide into its bioactive conformation, improving potency and reducing off-target effects [7]. Its Fmoc protection facilitates seamless integration into standard SPPS protocols for the rapid generation of lead candidates [8]. This is particularly relevant for developing stapled peptides and other macrocyclic peptide drugs, where geometry-specific hydrocarbon stapling using cyclobutane-bearing residues has shown superior α-helicity and biological activity compared to canonical linear peptides [9].

Development of Stereochemically Pure Foldamers for Probing Structure-Activity Relationships

Researchers designing β- or γ-peptide foldamers can utilize (R)-α-(Fmoc-amino)cyclobutaneacetic acid to systematically probe the effect of chirality on secondary structure formation. By synthesizing diastereomeric foldamer pairs using the (R)- and (S)-enantiomers, one can directly correlate specific helical handedness or sheet formation with biological function [7]. The cyclobutane ring's rigid scaffold provides a well-defined starting point for computational modeling and NMR analysis, enabling precise elucidation of folding landscapes [8]. This is a powerful approach for understanding the fundamental principles of peptide folding and for designing molecules with tailored shapes and properties [9].

Incorporation into Hydrophobic Peptide Sequences for Membrane Interaction Studies

With a calculated XLogP3 of 4.0, (R)-α-(Fmoc-amino)cyclobutaneacetic acid serves as a moderately hydrophobic building block [7]. It is well-suited for constructing peptide segments that must interact with lipid bilayers or partition into hydrophobic protein binding pockets. Its hydrophobicity profile can be fine-tuned compared to more hydrophobic cyclohexane analogs (XLogP3 ≈ 4.5) or less hydrophobic linear residues (XLogP3 ≈ 2.8) [8]. This property is valuable in designing antimicrobial peptides (AMPs) or peptide-based drug delivery systems where membrane permeability is a key requirement. However, careful attention must be paid to solubility, as high hydrophobicity can lead to aggregation [9].

Use as a Chiral Scaffold in Medicinal Chemistry for Exploring Novel Chemical Space

Beyond peptide synthesis, the cyclobutane ring itself is a privileged scaffold in medicinal chemistry due to its unique puckered geometry and metabolic stability [7]. (R)-α-(Fmoc-amino)cyclobutaneacetic acid can serve as a starting point for synthesizing diverse small-molecule libraries. The Fmoc group can be removed to reveal a free amine for further derivatization, while the carboxylic acid provides an orthogonal handle for amide bond formation or other functional group transformations [8]. This building block offers a versatile entry point into under-explored three-dimensional chemical space, a key strategy for discovering new lead compounds with improved drug-like properties [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (r)-a-(Fmoc-amino)cyclobutaneacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.